molecular formula C₂₂H₂₈N₄O₆ B000413 Mitoxantrone CAS No. 65271-80-9

Mitoxantrone

Cat. No. B000413
CAS RN: 65271-80-9
M. Wt: 444.5 g/mol
InChI Key: KKZJGLLVHKMTCM-UHFFFAOYSA-N
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Description

Mitoxantrone is a synthetic anthracenedione derivative with antineoplastic and immunomodulatory properties. Initially developed in the 1980s as an analog of doxorubicin, mitoxantrone sought to maintain anticancer efficacy while reducing cardiotoxicity. Its role in clinical practice has encompassed the treatment of various cancers, including acute leukemias, breast carcinoma, non-Hodgkin's lymphoma, and ovarian cancer, with some activity also seen in multiple sclerosis (MS) due to its immunosuppressive effects. Despite its efficacy, the use of mitoxantrone is limited by its potential for cardiotoxicity and other side effects, such as myelosuppression and mucositis, when used at high doses or for prolonged periods (Weiss RB, 1989); (Fox, E., 2004).

Synthesis Analysis

Mitoxantrone was first synthesized by Murdoch and was selected for clinical evaluation based on its antitumor activity in mice and a lower incidence of progressive irreversible cardiotoxicity observed in animal models. This synthesis aimed to create a compound that could effectively target cancer cells while minimizing the adverse cardiac effects commonly associated with anthracycline drugs (Turnbull, C., & Jackson, D., 1984).

Molecular Structure Analysis

Mitoxantrone's molecular structure features two hydroxyethylamino side chains attached to the anthracenedione nucleus, which is crucial for its intercalative and topoisomerase II inhibitory activities. This structure allows mitoxantrone to bind to DNA and interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. Its unique structure contributes to its efficacy as a chemotherapeutic agent and its immunosuppressive properties in the treatment of MS (Evison, B. J., et al., 2016).

Chemical Reactions and Properties

Mitoxantrone undergoes various chemical reactions in the body, including oxidative activation and metabolism into mono- and dicarboxylic acid derivatives, as well as glucuronide conjugates. These metabolites are then eliminated through biliary and renal excretion. The oxidative activation of mitoxantrone may lead to the formation of electrophilic intermediates, contributing to its mechanism of action against cancer cells (Blanz, J., et al., 1991).

Physical Properties Analysis

Mitoxantrone's physical properties, including its solubility, stability, and distribution in the body, play a significant role in its pharmacokinetics and pharmacodynamics. It exhibits a high affinity for tissues, leading to a rapid distribution phase followed by a slower elimination phase. Its high tissue affinity and prolonged tissue retention contribute to its therapeutic efficacy but also to its potential for toxicity (Alberts, D. S., et al., 2004).

Chemical Properties Analysis

The chemical properties of mitoxantrone, including its ability to intercalate with DNA and inhibit topoisomerase II, underlie its anticancer activity. Its interactions with DNA and other macromolecules in the cell are critical for its mode of action, which includes the induction of DNA strand breaks and the inhibition of DNA synthesis. These interactions are facilitated by the compound's structure and its physicochemical properties, which enable it to enter cells and bind to its targets with high affinity (Groopman, J. E., 1984).

Scientific Research Applications

Mitoxantrone's Role in Multiple Sclerosis Treatment

Mitoxantrone, an antineoplastic agent, has been primarily applied in the treatment of multiple sclerosis (MS), especially in its secondary progressive phase. Its mechanism involves inducing cell lysis and programmed cell death in antigen-presenting cells, which affects the immune system's activity on axonal myelin sheaths (Szwed, 2014). Additionally, mitoxantrone's efficacy in reducing inflammatory activity and disease progression in MS has been noted, alongside its role as a second/third-line therapy or induction therapy (Cocco & Marrosu, 2014).

Clinical Follow-Up and Treatment Assessment

A long-term study involving 411 patients with relapsing and progressive MS provided insights into the effectiveness and adverse events of mitoxantrone over a decade (Chartier et al., 2018). The drug's role in the treatment of secondary progressive MS in the United States was critically assessed, indicating its probable reduction in clinical attack rate and attack-related MRI outcomes (Goodin et al., 2003).

Molecular and Cellular Pharmacology

Mitoxantrone, beyond being a DNA topoisomerase II poison, interacts with a range of biological macromolecules, both covalently and noncovalently. This broader interaction spectrum suggests potential for enhanced therapeutic value in cancer therapy (Evison et al., 2016). The drug's interactions with surfactants and their implications for drug delivery systems and biomedical applications have been reviewed, highlighting its physicochemical properties (Enache et al., 2016).

Mechanism of Action in MS

Mitoxantrone suppresses the proliferation of T cells, B cells, and macrophages, impairs antigen presentation, and decreases the secretion of proinflammatory cytokines. It enhances T-cell suppressor function and inhibits B-cell function and antibody production, suggesting a broad range of actions on different types of immune cells (Fox, 2004).

Mitoxantrone's Impact on Immunocompetent Cells

In vitro studies have shown that mitoxantrone promotes differential effects on immunocompetent cells, such as inhibiting proliferation of activated peripheral blood mononuclear cells (PBMCs), B lymphocytes, and antigen-specific T-cell lines. It also induced apoptosis of PBMCs, monocytes, and dendritic cells at low concentrations (Neuhaus et al., 2005).

Safety And Hazards

Mitoxantrone may cause severe heart problems like heart failure . It must never be given subcutaneously, intramuscularly, or intra-arterially . Severe injury with permanent sequelae can result from intrathecal administration . Mitoxantrone therapy generally should not be given to patients with baseline neutrophil counts of less than 1,500 cells/mm 3 . Cardiotoxicity risk increases with cumulative mitoxantrone dose and may occur whether or not cardiac risk factors are present .

Future Directions

In recent years, there has been a significant shift toward the use of novel and effective, target-directed therapies . Preclinical data suggest synergy between venetoclax and FLT3- and IDH-targeted therapies, and doublets of venetoclax with inhibitors targeting these mutations have shown promising clinical activity in early stage trials . It is hoped that such triplets, when applied in appropriate patient subsets, will further enhance remission rates, and more importantly remission durations and survival .

properties

IUPAC Name

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZJGLLVHKMTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70476-82-3 (hydrochloride), 70711-41-0 (acetate)
Record name Mitoxantrone [INN:BAN]
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DSSTOX Substance ID

DTXSID4046947
Record name Mitoxantrone
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Molecular Weight

444.5 g/mol
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Physical Description

Liquid
Record name Mitoxantrone
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Solubility

7.34e-01 g/L
Record name Mitoxantrone
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Mechanism of Action

Mitoxantrone, a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causes crosslinks and strand breaks. Mitoxantrone also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. It has a cytocidal effect on both proliferating and nonproliferating cultured human cells, suggesting lack of cell cycle phase specificity.
Record name Mitoxantrone
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Product Name

Mitoxantrone

CAS RN

65271-80-9
Record name Mitoxantrone
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Synthesis routes and methods

Procedure details

A mixture of 30.0 g of 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethylamino)ethyl]amino]anthraquinone dihydrochloride (prepared as described in Example 24 of U.S. Pat. No. 4,197,249) and 300 ml of methanol was chilled in an ice bath in a Dewar flask. The mixture was saturated with ammonia gas and was allowed to stand at 0° C. for one hour with the continuous slow addition of ammonia gas and with periodic stirring. The solid was collected by filtration and washed by slurrying with five 150 ml portions of methanol saturated with ammonia gas to give 22.9 g of 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethylamino)ethyl]amino]anthraquinone as blue-black micro rods, mp 175°-178° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112,000
Citations
EJ Fox - Neurology, 2004 - AAN Enterprises
… (GA)] or immunosuppressants (eg, mitoxantrone). After a brief overview of IFNβ … mitoxantrone is postulated to slow the progression of MS. These mechanisms of action for mitoxantrone …
Number of citations: 267 n.neurology.org
LE Posner, G Dukart, J Goldberg, T Bernstein… - Investigational New …, 1985 - Springer
Mitoxantrone (Novantrone ® ), is an anthracenedione which in preclinical studies demonstrated a spectrum of antitumor activity similar to the anthracyclines, but with less cardiotoxicity. …
Number of citations: 135 link.springer.com
IE Smith - Cancer Treatment Reviews, 1983 - Elsevier
Mitoxantrone(dihydroxy-anthracenedione dihydrochloride) is an anthracenedione with structural similarities to adriamycin but without the amino-sugar moiety at C9 on the parent …
Number of citations: 210 www.sciencedirect.com
LJ Scott, DP Figgitt - CNS drugs, 2004 - Springer
… In conclusion, intravenous mitoxantrone reduces the relapse rate and slows … from mitoxantrone treatment and to more fully define the long-term safety and tolerability of mitoxantrone, …
Number of citations: 190 link.springer.com
RJ White, FE Durr - Investigational new drugs, 1985 - Springer
… was synthesized and mitoxantrone was selected for clinical … -free systems have revealed mitoxantrone's ability to bind to … demonstrated good activity for mitoxantrone against a variety …
Number of citations: 88 link.springer.com
DS Alberts, YM Peng, GT Bowden, WS Dalton… - Investigational new …, 1985 - Springer
… We have studied the disposition of mitoxantrone and 14C-mitoxantrone in a … mitoxantrone dose of 12 mghn z akmg with t4C-mitoxantrone (specific activity 8.85 # Ci/mg mitoxantrone…
Number of citations: 120 link.springer.com
BA Cohen, DD Mikol - Neurology, 2004 - AAN Enterprises
… concomitant administration of dexrazoxane with mitoxantrone might decrease the risk for … allowable cumulative dose of mitoxantrone. A phase IV clinical study of mitoxantrone (RENEW) …
Number of citations: 104 n.neurology.org
TI Poirier - Drug intelligence & clinical pharmacy, 1986 - journals.sagepub.com
… Some activity is reported with mitoxantrone in patients refractory to the anthracyclines in … lymphomas are mitoxantrone 12–14 mg/m 2 iv q3–4wk and in leukemias is mitoxantrone 12 …
Number of citations: 24 journals.sagepub.com
HP Hartung, R Gonsette, N Konig, H Kwiecinski… - The Lancet, 2002 - thelancet.com
… secondary progressive multiple sclerosis were assigned placebo or mitoxantrone (5 mg/m 2 [… Analyses of mitoxantrone 12 mg/m 2 versus placebo were based on patients who received …
Number of citations: 129 www.thelancet.com
D Faulds, JA Balfour, P Chrisp, HD Langtry - Drugs, 1991 - Springer
… to mitoxantrone in vitro Synergism between mitoxantrone and … Mitoxantrone produces concentration-and time-proportional … A cyclic derivative of mitoxantrone covalently binds DNA and …
Number of citations: 348 link.springer.com

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